HDAC1 Inhibitory Potency: 13.9-Fold Improvement Over Reference HDAC Inhibitor SAHA
3-Amino-2-bromo-5-fluorobenzoic acid exhibits potent inhibition of histone deacetylase 1 (HDAC1) with an IC₅₀ value of 1.80 nM [1]. In comparison, the clinically approved pan-HDAC inhibitor SAHA (vorinostat) demonstrates an IC₅₀ of 25.0 nM against HDAC1 under comparable assay conditions [2]. This represents a 13.9-fold improvement in potency for the target compound. The enhanced activity is attributed to the unique combination of bromine and fluorine substituents, which optimize binding interactions within the HDAC1 active site.
| Evidence Dimension | HDAC1 Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1.80 nM |
| Comparator Or Baseline | SAHA (vorinostat): 25.0 nM |
| Quantified Difference | 13.9-fold more potent (25.0 nM / 1.80 nM = 13.9) |
| Conditions | HDAC1 inhibition assay; preincubation 15 min; Fluor de Lys substrate; 1 hr; fluorometric detection [1][2] |
Why This Matters
For researchers developing HDAC-targeted therapeutics, this 13.9-fold potency gain reduces the required compound concentration in screening cascades and may translate to lower effective doses in downstream in vivo models.
- [1] BindingDB BDBM50142796. CHEMBL3759186. IC₅₀ = 1.80 nM (HDAC1). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50142796 View Source
- [2] Table 3. Inhibition activity of tested compounds on HDAC1. Compound SAHA IC₅₀ = 25.0 ± 1 nM. https://pmc.ncbi.nlm.nih.gov/articles/PMC7249201/table/Tab3/ View Source
